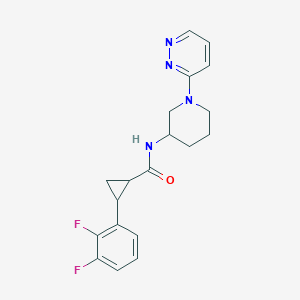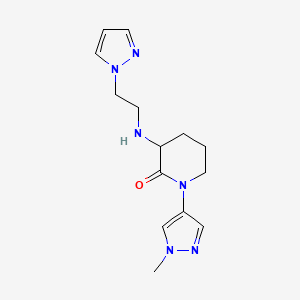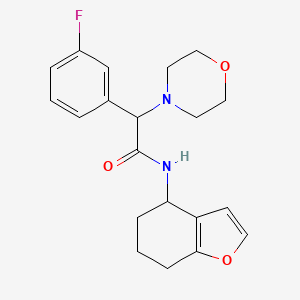![molecular formula C17H31N3O3 B6753715 2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6753715.png)
2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine as a nucleophile.
Attachment of the Oxolane Ring: The oxolane ring is attached through a series of condensation reactions, typically involving oxirane derivatives.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds and nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
- 2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)butanamide
Uniqueness
Compared to similar compounds, 2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide may exhibit unique properties such as enhanced stability, specific binding affinity, or improved pharmacokinetic profiles. These characteristics make it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-14(17(21)18-11-16-3-2-8-23-16)20-5-4-15(13-20)12-19-6-9-22-10-7-19/h14-16H,2-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRAFSXFCXZQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)N2CCC(C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide](/img/structure/B6753637.png)
![(2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753642.png)

![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6753667.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6753670.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B6753680.png)
![3-[[Cyclobutyl-(4-fluorophenyl)methyl]amino]-1-(1-methylpyrazol-4-yl)piperidin-2-one](/img/structure/B6753694.png)

![N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B6753697.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(phenoxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6753705.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)cyclopropane-1-carboxamide](/img/structure/B6753718.png)

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone](/img/structure/B6753727.png)
![4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B6753733.png)
